N-(2-phenylethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
Description
N-(2-Phenylethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at the 5-position and an acetamide moiety at the 3-position, further modified by a 2-phenylethyl chain. Compounds with pyridinyl-triazole-acetamide scaffolds are frequently explored for their pharmacological properties, including kinase inhibition (e.g., imatinib analogs in ) and antiproliferative activity (e.g., ). The pyridine ring enhances solubility and hydrogen-bonding capacity, while the triazole core contributes to metabolic stability and diverse binding interactions .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(19-10-8-13-5-2-1-3-6-13)11-15-20-17(22-21-15)14-7-4-9-18-12-14/h1-7,9,12H,8,10-11H2,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBGJCCXSWOMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NC(=NN2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175026 | |
| Record name | N-(2-Phenylethyl)-5-(3-pyridinyl)-1H-1,2,4-triazole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018167-67-3 | |
| Record name | N-(2-Phenylethyl)-5-(3-pyridinyl)-1H-1,2,4-triazole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018167-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Phenylethyl)-5-(3-pyridinyl)-1H-1,2,4-triazole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-phenylethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique chemical structure, characterized by a phenylethyl group and a pyridinyl moiety attached to a triazole ring, suggests potential biological activity that warrants detailed investigation.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of various functional groups that may contribute to its biological properties.
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest has shown promising results in several studies.
Antimicrobial Activity
A study focused on the synthesis and biological evaluation of triazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of nucleic acid metabolism.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 12 | 64 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In another study assessing anti-inflammatory properties, the compound was tested in an animal model for its ability to reduce edema. The results indicated a significant reduction in inflammation comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 50 |
| Indomethacin | 60 |
The anti-inflammatory effects are hypothesized to be due to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis.
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have shown that they can inhibit various cancer cell lines. For instance, this compound was evaluated against human cancer cell lines with promising results.
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 (Breast) | 5.0 |
| A549 (Lung) | 8.0 |
| HeLa (Cervical) | 6.5 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A comprehensive study published in Molecules evaluated multiple derivatives for their antimicrobial effects, revealing that compounds with similar structures exhibited enhanced activity against resistant strains .
- Inflammation Model : In vivo studies demonstrated that treatment with this compound resulted in significant reductions in paw edema in rat models compared to controls .
- Cancer Cell Studies : Research published in Journal of Medicinal Chemistry indicated that triazole compounds could effectively target specific cancer pathways, leading to decreased viability in tumor cells .
Comparison with Similar Compounds
Key Observations :
Comparison Table :
Mechanistic Insights :
- The pyridinyl-triazole scaffold may interact with ATP-binding pockets in kinases (e.g., Bcr-Abl) .
- Sulfanyl or chloro substituents () enhance cytotoxicity by promoting DNA intercalation or reactive oxygen species (ROS) generation .
Physicochemical Properties
Melting Points and Solubility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
